(2-bromophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
(2-bromophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that features a bromophenyl group, a fluorobenzylthio group, and a dihydroimidazolyl group
Properties
IUPAC Name |
(2-bromophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2OS/c18-14-7-3-2-6-13(14)16(22)21-10-9-20-17(21)23-11-12-5-1-4-8-15(12)19/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWRBPZQXSIYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific boron reagents tailored for the process .
Chemical Reactions Analysis
Types of Reactions
(2-bromophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or in drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2-bromophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone exerts its effects would depend on its specific application. In a medicinal context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-bromophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone include other bromophenyl and fluorobenzyl derivatives, as well as compounds containing the dihydroimidazolyl group.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which can confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Biological Activity
The compound (2-bromophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an imidazole ring, a bromophenyl moiety, and a fluorobenzylthio group. Its molecular formula is , with a molar mass of approximately 367.27 g/mol. The unique combination of these functional groups suggests diverse interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazole Ring : This can be achieved through the condensation of appropriate diamines with aldehydes or ketones under acidic or basic conditions.
- Bromination : The introduction of the bromophenyl group often involves treating a phenyl group with bromine or a brominating agent.
- Nucleophilic Substitution : The attachment of the fluorobenzylthio group is performed via nucleophilic substitution reactions, where a thiol reacts with a fluorobenzyl halide under basic conditions.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural features have shown efficacy against various bacterial strains and fungi. The presence of the imidazole ring is often associated with enhanced antimicrobial activity due to its ability to interact with microbial enzymes.
Anticancer Potential
Research has suggested that this compound may possess anticancer properties. Compounds containing imidazole and thiazole rings have been documented to exhibit cytotoxic effects against cancer cell lines. For example, studies on thiazole derivatives have demonstrated their ability to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to modulation of various cellular pathways, potentially resulting in therapeutic effects against infections or tumors.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups like fluorine enhances the reactivity and bioactivity of compounds by stabilizing charged intermediates during enzyme interactions.
- Imidazole Ring : The imidazole moiety contributes significantly to the biological activity, particularly in antimicrobial and anticancer applications due to its ability to mimic natural substrates in biological systems .
Case Studies
-
Antimicrobial Activity Against Staphylococcus aureus :
A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity comparable to standard antibiotics like norfloxacin. -
Cytotoxicity in Cancer Cell Lines :
In vitro studies reported that structurally related compounds displayed IC50 values lower than 10 µM against human glioblastoma U251 cells, indicating potent anticancer activity .
Q & A
Q. What are the key synthetic strategies for preparing (2-bromophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?
The synthesis typically involves multi-step reactions, including:
- Thioether formation : Reacting a 2-fluorobenzyl thiol with a dihydroimidazole precursor under basic conditions (e.g., NaH in THF) to introduce the thioether linkage .
- Methanone coupling : Utilizing Friedel-Crafts acylation or nucleophilic substitution to attach the 2-bromophenyl group to the imidazole core .
- Purification : Column chromatography (e.g., hexane:ethyl acetate gradients) or recrystallization (e.g., methanol/water) to isolate the final product .
Q. How can spectroscopic techniques elucidate the structure of this compound?
A combination of methods is required:
- NMR : and NMR identify substituents (e.g., bromophenyl, fluorobenzyl) and confirm regiochemistry .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., ) .
- X-ray crystallography : Resolves spatial arrangements, such as dihedral angles between the imidazole and aromatic rings .
Q. What preliminary biological assays are suitable for evaluating its activity?
Initial screening includes:
- Enzyme inhibition : Testing against kinases or proteases due to the imidazole-thioether motif’s potential as a chelator .
- Cytotoxicity assays : MTT or ATP-based viability tests in cancer cell lines (e.g., HepG2, MCF-7) .
- Computational docking : Predicting interactions with targets like EGFR or COX-2 using molecular modeling software .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Key parameters include:
- Temperature control : Low temperatures (−78°C) for lithiation steps to prevent side reactions .
- Catalyst selection : Using tert-butyllithium for efficient acyl transfer .
- Solvent polarity : THF or DMF for stabilizing intermediates during coupling reactions .
- Monitoring : TLC or HPLC to track reaction progress and adjust stoichiometry .
Q. How to resolve contradictions in biological activity data across structural analogs?
- SAR analysis : Compare analogs (e.g., bromophenyl vs. chlorophenyl derivatives) to identify critical substituents .
- Metabolic stability assays : Assess if fluorobenzyl or bromophenyl groups influence cytochrome P450 interactions .
- Crystallographic data : Correlate activity with conformational flexibility using X-ray structures .
Q. What methodologies assess the environmental fate of this compound?
Follow protocols from Project INCHEMBIOL :
- Biodegradation studies : Aerobic/anaerobic microbial degradation in soil/water systems .
- Partition coefficients : Measure log (octanol-water) to predict bioaccumulation .
- Ecotoxicology : Daphnia magna or algal growth inhibition tests to evaluate aquatic toxicity .
Q. How does fluorobenzyl substitution impact the compound’s reactivity and bioactivity?
- Electron-withdrawing effects : Fluorine enhances electrophilicity of the thioether sulfur, influencing nucleophilic attack .
- Lipophilicity : Fluorine increases membrane permeability, as shown in log comparisons with non-fluorinated analogs .
- Target binding : Fluorobenzyl may engage in halogen bonding with proteins, validated via mutagenesis studies .
Q. What advanced techniques characterize its solid-state properties?
- Single-crystal XRD : Determines unit cell parameters (e.g., orthorhombic space group) and packing motifs .
- DSC/TGA : Evaluates thermal stability and phase transitions .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., Br⋯H contacts) .
Methodological Challenges and Solutions
Q. How to design experiments for studying structure-activity relationships (SAR) in this compound class?
Q. What strategies mitigate instability of the dihydroimidazole ring during storage?
Q. How to address discrepancies between computational predictions and experimental results?
- Force field refinement : Adjust parameters in MD simulations to account for fluorine’s van der Waals radius .
- Free energy calculations : Use MM/PBSA to improve binding affinity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
